(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol
Overview
Description
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and pyrrolidine.
Nucleophilic Substitution: The 4-fluorobenzyl bromide undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(4-fluorobenzyl)pyrrolidine.
Hydroxylation: The intermediate is then subjected to hydroxylation at the third position of the pyrrolidine ring to yield this compound. This step may involve the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Chiral Resolution: Employing chiral resolution techniques to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated compounds.
Substitution Products: Compounds with varied functional groups replacing the fluorine atom.
Scientific Research Applications
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-benzyl)-pyrrolidine: Lacks the hydroxyl group at the third position.
1-(4-Chloro-benzyl)-pyrrolidin-3-ol: Contains a chlorine atom instead of fluorine.
1-(4-Methyl-benzyl)-pyrrolidin-3-ol: Contains a methyl group instead of fluorine.
Uniqueness
(S)-1-(4-Fluoro-benzyl)-pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
Properties
IUPAC Name |
(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPMJBQFEEMH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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